2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine
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Overview
Description
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a compound belonging to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Chemical Reactions Analysis
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
Buspirone Hydrochloride: Used as an anxiolytic agent.
Quetiapine: An antipsychotic drug.
Thiophene-pyridine derivatives: Known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18ClN7 |
---|---|
Molecular Weight |
319.79 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C14H18ClN7/c1-2-16-12-3-4-17-14(20-12)22-7-5-21(6-8-22)13-18-9-11(15)10-19-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,20) |
InChI Key |
JJPFHGAOJOPDOA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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